

1-Methyl-4-nitroimidazole: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyl-4-nitroimidazole

Cat. No.: B145534

[Get Quote](#)

CAS Number: 3034-41-1 Molecular Formula: C4H5N3O2

This technical guide provides an in-depth overview of **1-Methyl-4-nitroimidazole**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a consolidated resource on its chemical properties, synthesis, and biological significance.

Core Chemical and Physical Properties

1-Methyl-4-nitroimidazole is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of a nitro group at the 4-position and a methyl group at the 1-position significantly influences its electronic properties and reactivity, making it a valuable scaffold in the design of therapeutic agents.

Property	Value	Reference
CAS Number	3034-41-1	[1]
Molecular Formula	C4H5N3O2	[1]
Molecular Weight	127.10 g/mol	[1]
Appearance	Off-White to Pale Yellow Solid	[2]
Storage Temperature	2-8°C, Refrigerator	[2]

Synthesis of 1-Methyl-4-nitroimidazole: An Experimental Protocol

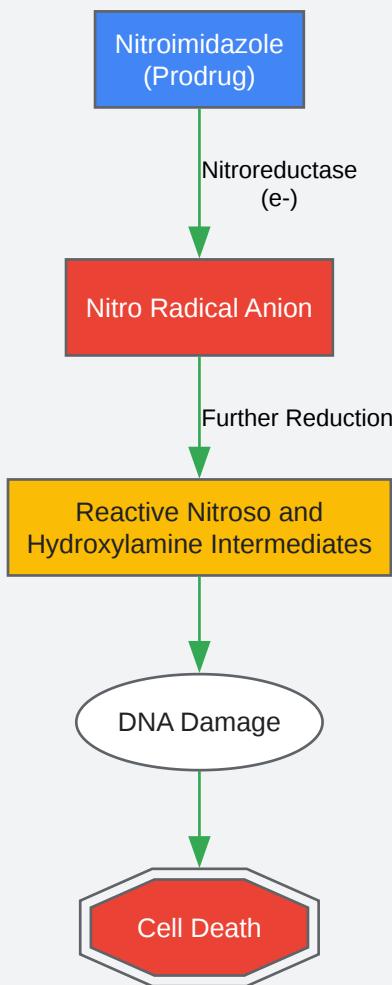
The synthesis of **1-Methyl-4-nitroimidazole** can be achieved through the N-alkylation of 4-nitroimidazole. The following protocol is a representative method for its preparation in a laboratory setting.

Materials and Equipment:

- 4-nitroimidazole
- Anhydrous potassium carbonate (K₂CO₃)
- Methyl iodide (CH₃I) or another suitable methylating agent
- Acetonitrile (anhydrous)
- Magnetic stirrer with heating plate
- Round-bottom flask
- Reflux condenser
- Standard glassware for extraction and filtration
- Rotary evaporator
- Thin-layer chromatography (TLC) apparatus

Procedure:

- Reaction Setup: In a dry round-bottom flask, dissolve 4-nitroimidazole (1 equivalent) in anhydrous acetonitrile.
- Addition of Base: Add anhydrous potassium carbonate (1.1 equivalents) to the solution. Stir the suspension at room temperature for 15 minutes.


- **Alkylation:** To the stirred suspension, add the methylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise.
- **Reaction Conditions:** Heat the reaction mixture to 60°C and maintain it under reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
- **Extraction:** Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- **Isolation:** Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Further Purification (if necessary):** The crude **1-Methyl-4-nitroimidazole** can be further purified by recrystallization or column chromatography to obtain a product of high purity.

Biological Activity and Mechanism of Action

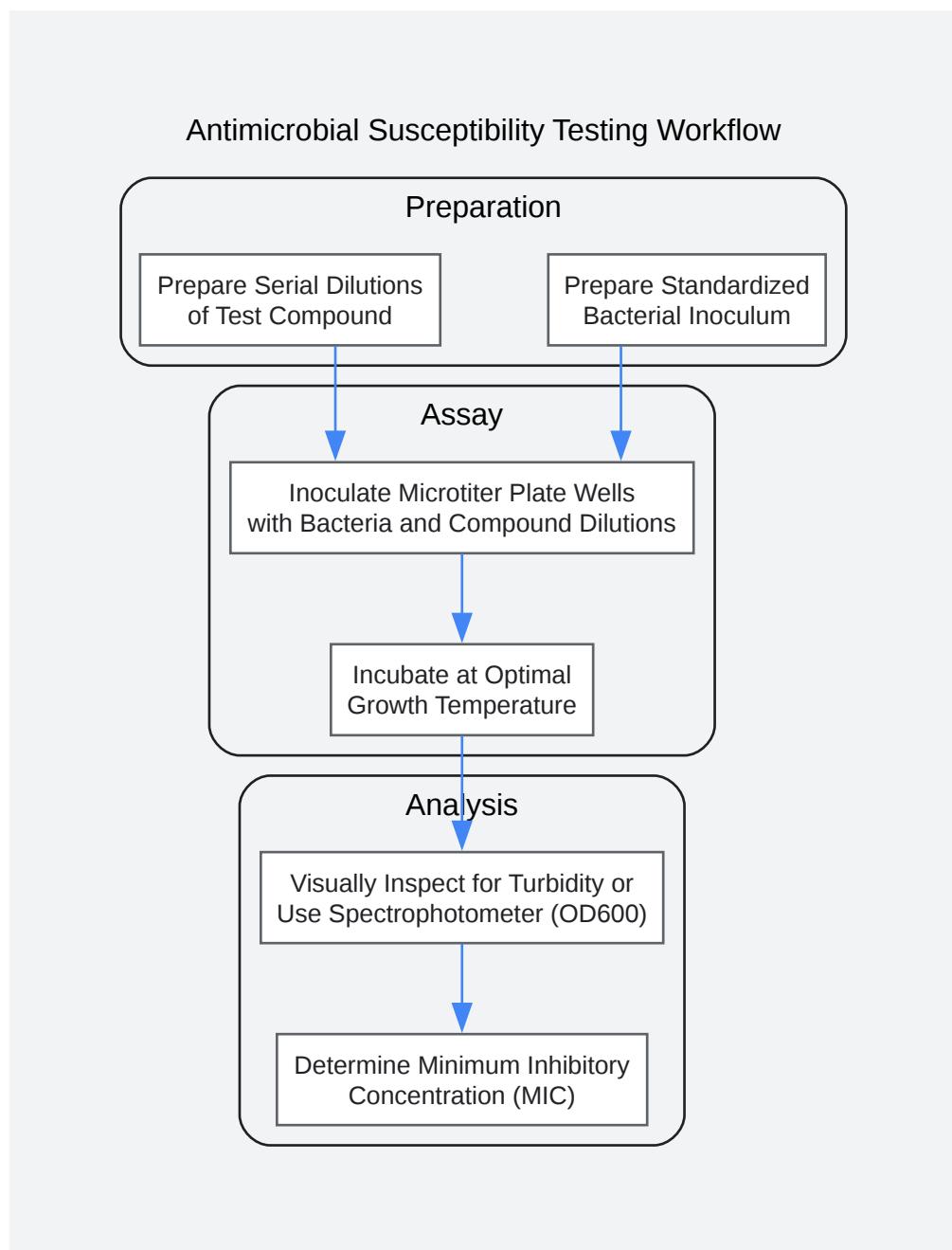
Nitroimidazoles, including **1-Methyl-4-nitroimidazole**, are a class of compounds known for their broad-spectrum antimicrobial activity. Their mechanism of action is a key area of research in the development of new anti-infective and anticancer agents.

The biological activity of nitroimidazoles is dependent on the bioreduction of the nitro group. In anaerobic environments, such as those found in certain bacteria and hypoxic tumor cells, the nitro group is reduced by nitroreductase enzymes. This reduction process generates reactive nitroso and hydroxylamine intermediates, as well as the nitro radical anion, which are cytotoxic. These reactive species can damage cellular macromolecules, including DNA, leading to cell death.^{[3][4]}

General Bioreduction Pathway of Nitroimidazoles

[Click to download full resolution via product page](#)

Caption: General bioreduction pathway of nitroimidazoles.


Quantitative Data on Biological Activity

The biological activity of nitroimidazole derivatives has been evaluated in various studies. The following table summarizes genotoxicity data for a selection of nitroimidazoles, highlighting the importance of the substitution pattern on their biological effects. It is important to note that the genotoxicity can be a double-edged sword: while it is the basis for their antimicrobial and anticancer effects, it also raises concerns about their potential mutagenicity.

Compound	Nitro Group Position	Substituent at C-2	Genotoxicity	Reference
Derivative 1	C-4	CH3	Not Genotoxic	[5]
Derivative 2	C-5	-	Moderate to High	[5]
Fluorinated Derivative	C-4 or C-5	-	Higher Genotoxicity	[5]

Experimental Workflow for Antimicrobial Susceptibility Testing

To evaluate the efficacy of **1-Methyl-4-nitroimidazole** or its derivatives against various microbial strains, a standardized antimicrobial susceptibility testing workflow is essential. The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

[Click to download full resolution via product page](#)

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

1-Methyl-4-nitroimidazole serves as a foundational structure in the ongoing quest for novel therapeutic agents. Its synthesis is well-established, and the understanding of the general mechanism of action for the nitroimidazole class provides a strong basis for future drug design.

and development. The data presented in this guide underscore the importance of this compound and its derivatives for researchers in medicinal chemistry and pharmacology. Further investigations into the specific biological targets and pathways affected by **1-Methyl-4-nitroimidazole** will be crucial for unlocking its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. scielo.br [scielo.br]
- To cite this document: BenchChem. [1-Methyl-4-nitroimidazole: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145534#1-methyl-4-nitroimidazole-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com